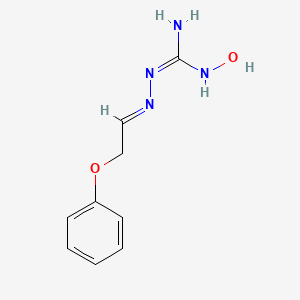![molecular formula C18H14BrIN2O3S B15284438 (5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a bromophenyl group, an imino group, and a benzylidene group substituted with iodine and methoxy groups
Méthodes De Préparation
The synthesis of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromoaniline with 3-iodo-4,5-dimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux to facilitate the reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imino group to an amine.
Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the desired reaction.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the thiazolidinone ring and the various substituents may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Examples of similar compounds include:
- 2-[(4-chlorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-fluorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
The uniqueness of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H14BrIN2O3S |
|---|---|
Poids moléculaire |
545.2 g/mol |
Nom IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrIN2O3S/c1-24-14-8-10(7-13(20)16(14)25-2)9-15-17(23)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9H,1-2H3,(H,21,22,23)/b15-9- |
Clé InChI |
WWPFMCXQRJMERD-DHDCSXOGSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)

![2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B15284399.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15284420.png)
![propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284423.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
